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Compound of Interest

Compound Name: MIPS-9922

cat. No.: B13436314

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Activity of a
Potent and Selective PI3K[3 Inhibitor

This technical guide provides a comprehensive overview of MIPS-9922, a potent and selective
inhibitor of the B isoform of phosphoinositide 3-kinase (PI3K(). MIPS-9922 has garnered
significant interest for its antiplatelet and antithrombotic activities, making it a valuable research
tool and a potential therapeutic agent in cardiovascular diseases. This document is intended for
researchers, scientists, and drug development professionals, offering detailed information on
the compound's chemical characteristics, mechanism of action, relevant signaling pathways,
and the experimental protocols for its evaluation.

Core Chemical and Physical Properties

MIPS-9922 is a synthetic, small molecule inhibitor with a complex heterocyclic structure. Its key
chemical identifiers and properties are summarized in the table below for easy reference.
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Property Value
(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-
benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-

IUPAC Name o _ _
triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-
one[1]

Molecular Formula C2sH31F2N9O2[1][2]

Molecular Weight 563.61 g/mol [1]

CAS Number 1416956-33-6[1][2]
O=C(N1CCN(C2=NC(N3C4=CC=CC=C4N=C3

SMILES C(F)F)=NC(N5CCOCC5)=N2)CC1)--INVALID-
LINK--CC6=CC=CC=C6|3]

Appearance Crystalline solid

Solubility Soluble in DMSO

Storage Store at -20°C for long-term stability.[1]

Pharmacological Profile and Mechanism of Action

MIPS-9922 is a highly potent and selective inhibitor of PI3K[(3, a key enzyme in intracellular

signaling pathways, particularly in platelets. The selectivity of MIPS-9922 for PI3K[3 over other

PI3K isoforms, such as PI3KJ, is a critical feature that contributes to its targeted

pharmacological effects.[2]

Quantitative Pharmacological Data

The inhibitory activity of MIPS-9922 has been quantified in various in vitro assays. The

following table summarizes the key potency data.

Parameter Value (nM)

ICso 63[2]

ICso >2000[4]
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The greater than 30-fold selectivity for PI3K[3 over PI3Kd highlights the specific nature of MIPS-
9922's inhibitory action.[2]

Mechanism of Action

The primary mechanism of action of MIPS-9922 is the inhibition of the catalytic activity of
PISKP. This enzyme plays a crucial role in the phosphorylation of phosphatidylinositol 4,5-
bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-
trisphosphate (PIP3). PIP3 is essential for the activation of downstream signaling molecules,
including Akt (also known as Protein Kinase B), which are involved in a multitude of cellular
processes.

In platelets, PISK[ signaling is particularly important for agonist-induced activation, leading to
aggregation and thrombus formation. By inhibiting PI3K[3, MIPS-9922 effectively blocks the
production of PIP3, thereby attenuating downstream signaling cascades that are critical for
platelet function. This leads to the inhibition of key platelet responses, including:

o ADP-induced platelet aggregation: MIPS-9922 potently inhibits platelet aggregation
stimulated by adenosine diphosphate (ADP).[4][5]

« Integrin allbB3 activation: It prevents the conformational change in the integrin allb33
receptor, which is necessary for fibrinogen binding and subsequent platelet aggregation.[4]

[5]

o Platelet adhesion: MIPS-9922 inhibits the adhesion of platelets to surfaces, a critical initial
step in thrombus formation.[4][5]

The selectivity of MIPS-9922 for PI3K} is attributed to its interaction with a non-conserved
aspartate residue (Asp862) in the active site of the enzyme.[4][5]

Signaling Pathways

The inhibitory effect of MIPS-9922 on platelet function can be visualized through its impact on
the PI3K signaling pathway. The following diagram, generated using the DOT language,
illustrates the central role of PI3K[ in ADP-induced platelet activation and the point of
intervention by MIPS-9922.
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Caption: PI3Kp signaling pathway in ADP-induced platelet activation and inhibition by MIPS-

9922.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the

activity of MIPS-9922.

PI3BK Enzymatic Assay

This assay quantifies the enzymatic activity of PI3K[(3 and the inhibitory effect of MIPS-9922 by

measuring the amount of ADP produced from ATP during the phosphorylation of PIP2. A

common method is a luminescence-based assay.

Materials:

Recombinant human PI3K[(3 enzyme

PIP2 substrate

e ATP

MIPS-9922 (or other test compounds)
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 10 mM MgClz, 1 mM DTT)
ADP-GIlo™ Kinase Assay kit (Promega) or similar
384-well white assay plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of MIPS-9922 in DMSO. Further dilute in kinase buffer to the desired
final concentrations.

In a 384-well plate, add the diluted MIPS-9922 or vehicle (DMSO control).
Add the PI3K[(3 enzyme and PIP2 substrate solution to each well.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-
Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP
to ATP and generate a luminescent signal.

Read the luminescence on a plate reader.

Calculate the percent inhibition for each concentration of MIPS-9922 and determine the ICso
value by fitting the data to a dose-response curve.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of MIPS-9922 to inhibit platelet aggregation in response to the

agonist ADP. Light transmission aggregometry is a standard method.

Materials:

Freshly drawn human blood from healthy, aspirin-free donors
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Anticoagulant (e.g., 3.2% sodium citrate)

ADP solution

MIPS-9922

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Aggregometer
Procedure:
e Collect whole blood into tubes containing sodium citrate.

o Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at
room temperature.

o Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15
minutes).

o Adjust the platelet count of the PRP with PPP if necessary.
e Pre-warm the PRP samples to 37°C.
o Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

e Add a known concentration of MIPS-9922 or vehicle to a cuvette containing PRP and
incubate for a short period (e.g., 2 minutes) at 37°C with stirring.

e Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
e Record the change in light transmission for a set period (e.g., 5-10 minutes).

e The extent of aggregation is measured as the maximum change in light transmission.
Calculate the percent inhibition of aggregation by MIPS-9922 compared to the vehicle
control.

In Vivo Model of Arterial Thrombosis
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The electrolytic injury model in mice is a widely used method to evaluate the in vivo
antithrombotic efficacy of compounds like MIPS-9922.

Materials:

Male C57BL/6 mice

o Anesthetic (e.g., ketamine/xylazine)

e Surgical instruments

e Micromanipulator

o Electrode

o Doppler flow probe

e MIPS-9922 formulation for intravenous administration

Procedure:

Anesthetize the mouse and maintain its body temperature.
o Surgically expose the carotid artery.
o Place a Doppler flow probe around the artery to monitor blood flow.

e Administer MIPS-9922 (e.g., 2.5 mg/kg) or vehicle via intravenous injection (e.g., tail vein or
jugular vein).[2]

 Induce vascular injury by applying a small electrical current to the arterial wall using a fine
electrode. This generates free radicals and initiates thrombus formation.

» Monitor blood flow continuously for a defined period (e.g., 60 minutes).

e The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
The patency of the vessel over time is also a key parameter.
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o Compare the time to occlusion and vessel patency in MIPS-9922-treated mice versus
vehicle-treated mice to determine the antithrombotic effect.

MIPS-9922 Synthesis
and Characterization

—_
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Caption: General experimental workflow for the evaluation of MIPS-9922.

Synthesis of MIPS-9922

The synthesis of MIPS-9922 involves a multi-step process, characteristic of the synthesis of
2,4,6-trisubstituted 1,3,5-triazines. A plausible synthetic route, based on the known chemistry of
this class of compounds, starts with cyanuric chloride. The three chlorine atoms on the triazine
ring are sequentially substituted with different nucleophiles in a controlled manner, taking
advantage of the decreasing reactivity of the remaining chlorine atoms after each substitution.

A likely synthetic strategy would involve:
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 First Substitution: Reaction of cyanuric chloride with a primary or secondary amine, such as
morpholine, at a low temperature (e.g., 0-5 °C).

e Second Substitution: The resulting dichlorotriazine is then reacted with a second amine, for
example, a piperazine derivative, at a slightly elevated temperature (e.g., room temperature).

e Third Substitution: The final chlorine atom is substituted with the 2-(difluoromethyl)-1H-
benzo[d]imidazole moiety, likely requiring more forcing conditions (e.g., heating).

e Final Coupling: The synthesis would be completed by coupling the triazine-piperazine
intermediate with (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) or a derivative
thereof to form the final amide bond.

The purification at each step is crucial and would likely involve techniques such as column
chromatography and recrystallization to obtain the final product with high purity.

Conclusion

MIPS-9922 is a valuable chemical probe for studying the role of PI3K[3 in various cellular
processes, particularly in platelet biology and thrombosis. Its high potency and selectivity make
it a superior tool compared to less specific PI3K inhibitors. The detailed experimental protocols
provided in this guide should enable researchers to effectively utilize MIPS-9922 in their
studies. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of MIPS-
9922 and its analogs may pave the way for the development of novel antithrombotic therapies
with an improved therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13436314#mips-9922-chemical-structure-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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